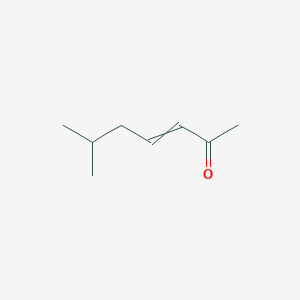

6-Methyl-3-hepten-2-one

Description

6-Methyl-3-hepten-2-one (CAS: 20859-10-3) is an unsaturated ketone characterized by a carbonyl group (C=O) at the second carbon and a double bond at the 3-position (C3) of its seven-carbon chain . It is classified among green odor molecules, which are associated with fresh, plant-like aromas. This compound is naturally found in essential oils, such as lemongrass (Cymbopogon citratus), where its concentration varies depending on extraction methods (e.g., steam-water vs. water distillation) . Structurally, the molecule's reactivity is governed by its α,β-unsaturated ketone system, enabling participation in electrophilic additions and nucleophilic reactions .

Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

6-methylhept-3-en-2-one |

InChI |

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4,6-7H,5H2,1-3H3 |

InChI Key |

RSNMTAYSENLHOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC=CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The aldol condensation between isovaleraldehyde (3-methylbutanal) and acetone proceeds via base-catalyzed enolate formation. Acetone’s α-hydrogen is deprotonated by an aqueous alkali (e.g., NaOH), generating an enolate that nucleophilically attacks the carbonyl carbon of isovaleraldehyde. This forms 4-hydroxy-6-methylheptan-2-one, which undergoes dehydration to yield 6-methyl-3-hepten-2-one.

Industrial Process Optimization

Patents describe a continuous process where isovaleraldehyde and aqueous alkali are added incrementally to acetone at 40–80°C under normal or elevated pressure. Key parameters include:

-

Molar ratio : A 1:1 to 1:5 ratio of isovaleraldehyde to acetone minimizes side reactions like self-condensation.

-

Catalyst : Sodium hydroxide (2–10 wt%) ensures high conversion rates (>90%).

-

Temperature : Maintaining 50–60°C enhances selectivity toward the β-hydroxy ketone intermediate, while higher temperatures (70–80°C) favor dehydration to the α,β-unsaturated product.

The reaction mixture is stirred vigorously to ensure homogeneity, followed by phase separation and distillation to isolate this compound in yields exceeding 85%.

Synthesis from Ethyl Acetoacetate and Isovaleraldehyde

An alternative route involves Claisen-Schmidt condensation between ethyl acetoacetate and isovaleraldehyde. This method, detailed by Rehdorf et al. (2010), employs acidic or basic conditions to form the α,β-unsaturated ketone directly. The reaction proceeds via keto-enol tautomerism of ethyl acetoacetate, followed by nucleophilic attack on isovaleraldehyde. Key advantages include:

Dehydration of β-Hydroxy Ketone Intermediate

The aldol product, 4-hydroxy-6-methylheptan-2-one, is often dehydrated in situ or during workup. Acidic conditions (e.g., HCl) or elevated temperatures (100–120°C) facilitate water elimination, forming this compound. Patent EP0765853B1 notes that the condensate typically contains 20–90% β-hydroxy ketone and 5–75% α,β-unsaturated ketone, depending on reaction conditions.

Catalytic and Process Variations

Heterogeneous Catalysis

Recent advancements explore heterogeneous catalysts like supported rare earth oxides (e.g., La₂O₃/Al₂O₃) to improve recyclability and reduce alkali waste. These systems operate at 20–30 bar hydrogen pressure, simultaneously facilitating aldol condensation and partial hydrogenation of by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-hepten-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: It can undergo substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ozone (O3) and other oxidizing agents.

Reduction: Hydrogenation using catalysts such as nickel or palladium can be employed.

Substitution: Various nucleophiles can be used for substitution reactions at the carbonyl group.

Major Products Formed

Oxidation: Products include various oxidized derivatives.

Reduction: Products include alcohols and other reduced compounds.

Substitution: Products depend on the nucleophile used and can include a wide range of substituted compounds.

Scientific Research Applications

Chemical Production and Synthesis

6-Methyl-3-hepten-2-one serves as an important intermediate in the synthesis of various chemical compounds. Notably, it can be converted into 6-methyl-2-heptanone through hydrogenation. This transformation is significant because 6-methyl-2-heptanone is utilized in producing phyton and isophytol, which are precursors for vitamin E and other biologically active substances . The production process typically involves:

- Cross Aldol Condensation : The compound is synthesized by subjecting isovaleraldehyde and acetone to cross aldol condensation under alkaline conditions. This method allows for good yields using inexpensive materials and simple procedures .

- Hydrogenation : Following its synthesis, this compound can be hydrogenated to form 6-methyl-2-heptanone, facilitating further reactions to produce complex organic molecules .

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound is recognized for its herbal-type odor profile. It is used as a flavoring agent due to its pleasant scent and taste characteristics. Its applications include:

- Flavoring in Food Products : The compound has been identified in volatile profiling studies of green tea, where it contributes to the sensory attributes of the beverage .

- Fragrance Formulations : It is employed in perfumery for its unique olfactory properties, enhancing the complexity of fragrance compositions .

Analytical Applications

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). Specific methodologies include:

- Reverse Phase HPLC : This technique allows for the separation and quantification of this compound from mixtures, making it useful in quality control processes within the food and fragrance industries .

- Mass Spectrometry Compatibility : For applications requiring mass spectrometry, modifications to the mobile phase can enhance detection sensitivity .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various contexts:

Industrial Applications

The industrial relevance of this compound extends beyond food and fragrance:

- Biologically Active Substances : As a precursor to compounds like phyton and isophytol, it plays a crucial role in producing vitamin E and other health-related products .

- Synthetic Organic Chemistry : The compound's versatility allows it to be used as a building block in synthesizing more complex organic molecules, enhancing its value in chemical research .

Mechanism of Action

The mechanism by which 6-Methyl-3-hepten-2-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in plants, it promotes programmed cell death during superficial scald development by interacting with genes such as PbrCNGC1, PbrGnai1, PbrACD6, and PbrSOBIR1 . These interactions lead to various cellular alterations, including plasmolysis, cell shrinkage, and DNA fragmentation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 6-Methyl-3-hepten-2-one and related compounds:

| Compound | Functional Groups | Double Bond Position | CAS Number | Key Features |

|---|---|---|---|---|

| This compound | Ketone (C=O), Alkene (C3) | 3 | 20859-10-3 | α,β-unsaturated ketone; green odorant |

| 6-Methyl-5-hepten-2-one (Sulcatone) | Ketone (C=O), Alkene (C5) | 5 | 110-93-0 | Citrus-like aroma; insect pheromone |

| Hexyl Valerate | Ester (-COO-) | N/A | 111-37-5 | Fruity odor; ester hydrolysis potential |

| 4,5-Dimethylthiazole | Thiazole ring (N,S-heterocycle) | N/A | 13623-11-5 | Electrophilic substitution reactivity |

- Sulcatone (6-Methyl-5-hepten-2-one) : The positional isomer of this compound, with a double bond at C3. This shift reduces conjugation with the carbonyl group, altering its chemical reactivity and odor profile (citrus vs. green) .

- Hexyl Valerate: An ester lacking unsaturated bonds, it undergoes hydrolysis under acidic/basic conditions to yield hexanol and valeric acid .

- 4,5-Dimethylthiazole : A nitrogen- and sulfur-containing heterocycle, it exhibits aromaticity and participates in electrophilic substitutions, unlike ketones .

Molecular Interactions and Binding Affinity

In molecular docking studies with olfactory receptors, this compound demonstrates distinct binding mechanisms compared to similar compounds:

- Hydrogen Bonding : Forms a strong hydrogen bond with ARG94 (3.0 Å vs. typical 3.5 Å) and π-alkyl interactions with TRP114 and HIS77 .

- Hexyl Valerate : Relies on van der Waals forces and alkyl interactions with LEU73 and LEU96, but lacks hydrogen bonds .

- 4,5-Dimethylthiazole : Binds via MET89 and TRP114 residues, leveraging its heterocyclic aromaticity for π-π stacking .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 6-Methyl-3-hepten-2-one with high purity and yield?

- Methodological Answer : Synthesis optimization can be achieved using factorial design experiments to evaluate variables like reaction temperature, catalyst type (e.g., acid/base), and solvent polarity. For example, analogous ketones (e.g., 5-methyl-3-heptanone) have been synthesized via Claisen-Schmidt condensations or aldol reactions, with purity validated via GC-MS and NMR . Include controls for byproduct formation (e.g., isomerization) and use spectroscopic methods (FTIR, H/C NMR) for structural confirmation.

Q. How can researchers validate the identity of this compound in complex mixtures (e.g., fragrance formulations)?

- Methodological Answer : Combine chromatographic separation (GC or HPLC) with mass spectrometry for precise identification. Cross-reference retention indices and fragmentation patterns with databases like NIST Chemistry WebBook. For trace analysis, employ headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to isolate volatile components .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : While specific GHS classifications for this compound are lacking, adopt protocols for structurally similar ketones (e.g., 6-methyl-2-heptanone). Use fume hoods, nitrile gloves, and eye protection. Refer to surrogate toxicity data (e.g., PAC database entries for 5-methyl-3-heptanone) to establish exposure limits and emergency procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across different studies?

- Methodological Answer : Conduct systematic reviews of toxicity databases (e.g., PubMed, ToxLine) and apply read-across strategies using validated surrogates (e.g., 6-methyl-2-heptanone). Evaluate study parameters such as dose regimes, exposure routes, and model organisms. For in vitro assays, standardize cell lines (e.g., HepG2 for hepatotoxicity) and control for metabolic interference .

Q. What computational approaches are effective in predicting the environmental fate of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and octanol-water partition coefficients (). Validate predictions with experimental data from microcosm studies. Tools like ACD/Labs Percepta Platform can predict physicochemical properties (e.g., boiling point, solubility) to model atmospheric oxidation pathways .

Q. How does the stereochemistry of this compound influence its interaction with olfactory receptors?

- Methodological Answer : Perform molecular docking simulations using receptor models (e.g., OR1A1) to assess binding affinity differences between enantiomers. Validate with in vitro calcium imaging assays on olfactory epithelial cells. Compare results with chiral chromatography data to correlate stereochemical purity with sensory thresholds .

Key Methodological Considerations

- Experimental Design : For reproducibility, document isomerization risks (e.g., 3-hepten-2-one vs. 5-hepten-2-one) and use internal standards in chromatographic analysis .

- Data Triangulation : Combine computational predictions, in vitro assays, and literature meta-analyses to address data gaps .

- Regulatory Alignment : Align safety assessments with IFRA standards for fragrance ingredients, which define acceptable use levels based on dermal sensitization thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.